molecular formula C7H11O5- B14253845 5-Ethoxy-4-hydroxy-5-oxopentanoate CAS No. 210978-51-1

5-Ethoxy-4-hydroxy-5-oxopentanoate

Cat. No.: B14253845
CAS No.: 210978-51-1
M. Wt: 175.16 g/mol
InChI Key: WJYDBQHZNGGQDG-UHFFFAOYSA-M
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Description

Contextualization within the Field of Organic Esters and Hydroxy Acids

5-Ethoxy-4-hydroxy-5-oxopentanoate is a bifunctional molecule that belongs to two key families of organic compounds: organic esters and hydroxy acids.

Organic Esters: These are compounds containing a carbonyl group adjacent to an ether linkage, with the general formula R-C(=O)O-R'. The ethyl ester group in this compound gives it properties characteristic of esters, such as a degree of non-polarity and susceptibility to hydrolysis. Esters are widely found in nature, contributing to the fragrances of fruits and flowers, and are crucial in various industrial applications as solvents, plasticizers, and in the synthesis of pharmaceuticals.

Hydroxy Acids: These are molecules that contain both a hydroxyl (-OH) and a carboxylic acid (-COOH) functional group. This dual functionality allows them to participate in a wide range of chemical reactions. For instance, they can act as both hydrogen bond donors and acceptors, influencing their solubility and interaction with biological molecules. The target compound is specifically an alpha-hydroxy acid derivative relative to one carboxyl group and a gamma-hydroxy acid relative to the other, offering complex stereochemistry and reactivity.

The presence of both ester and hydroxy acid functionalities makes this compound a valuable tool for creating more complex molecules, including the potential formation of novel polyesters.

Significance of the Pentanoate Scaffold in Chemical Synthesis and Biological Systems

The core structure of this molecule is more accurately described as a 2-hydroxyglutarate scaffold. This scaffold is of immense importance in modern biochemistry and medicine, primarily due to its close structural similarity to α-ketoglutarate, a key intermediate in the Krebs (TCA) cycle. nih.govexlibrisgroup.com

The parent molecule, 2-hydroxyglutarate (2-HG), exists as two enantiomers, (D)-2-HG and (L)-2-HG. nih.gov In recent years, (D)-2-HG has been identified as an "oncometabolite." nih.govexlibrisgroup.comnih.gov It accumulates to very high levels in certain cancers that have mutations in the isocitrate dehydrogenase (IDH) 1 and 2 genes, such as gliomas and acute myeloid leukemia (AML). nih.govnih.govnih.gov The accumulation of 2-HG can competitively inhibit α-ketoglutarate-dependent enzymes, which are crucial for regulating the epigenome. nih.gov This inhibition leads to widespread changes in DNA and histone methylation, ultimately blocking cellular differentiation and promoting tumor growth. nih.gov

Given this context, derivatives like this compound are of significant research interest. The esterification of one of the carboxylic acid groups (as in the title compound) can alter the molecule's physical properties, such as its ability to cross cell membranes. This makes it a potentially valuable chemical probe or a prodrug for studying the biological effects of 2-HG in a controlled manner. nih.gov By delivering a form of 2-HG into cells more efficiently, researchers can better investigate its role in cancer metabolism and immune system modulation. nih.gov

Current Research Gaps and Future Directions for this compound Studies

Despite its potential, research specifically focused on this compound is still in its early stages. Several knowledge gaps present opportunities for future investigation.

Current Research Gaps:

Enantiomer-Specific Studies: The biological effects of the parent molecule, 2-hydroxyglutarate, are highly dependent on its stereochemistry, with (D)-2-HG being the primary oncometabolite. nih.govutmb.edu There is a lack of published research on the synthesis and differential biological activities of the individual (R) and (S) enantiomers of this compound.

Detailed Biological Characterization: While the significance of the 2-hydroxyglutarate core is known, detailed studies on the pharmacokinetics, cell permeability, and specific enzymatic targets of this particular monoester are limited.

Synthetic Optimization: Scalable and efficient synthetic routes that yield high-purity, enantiomerically pure forms of the compound are not widely documented. sigmaaldrich.com

Future Research Directions:

Enantioselective Synthesis: Developing robust methods to synthesize the (R) and (S) forms of this compound will be critical to accurately probe the biological pathways affected by each enantiomer.

Development as a Chemical Probe: The compound could be used as a tool to study the mechanisms of 2-HG-driven oncogenesis. Its improved potential for cell entry could help researchers understand how 2-HG influences the tumor microenvironment and immune cell function. nih.govresearchgate.net

Prodrug and Therapeutic Strategies: Investigating its potential as a prodrug to deliver 2-HG to cancer cells could aid in screening for drugs that counteract its effects. Conversely, it could be used to explore conditions where elevated 2-HG might have therapeutic benefits.

Materials Science Applications: The bifunctional nature of the molecule (hydroxyl and carboxylic acid groups) makes it a potential monomer for the synthesis of novel, biodegradable polyesters with unique properties.

Compound Data

Below are interactive tables detailing the properties of this compound and related compounds.

Table 1: Physicochemical Properties of 5-Ethoxy-3-hydroxy-4-methyl-5-oxopentanoic acid

Note: Data for a closely related structural isomer is presented from PubChem as specific data for the title compound is sparse. nih.gov

PropertyValue
Molecular Formula C8H14O5
Molecular Weight 190.19 g/mol
IUPAC Name 5-ethoxy-3-hydroxy-4-methyl-5-oxopentanoic acid
XLogP3 -0.1
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 6
Exact Mass 190.08412354 Da
Polar Surface Area 83.8 Ų

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

210978-51-1

Molecular Formula

C7H11O5-

Molecular Weight

175.16 g/mol

IUPAC Name

5-ethoxy-4-hydroxy-5-oxopentanoate

InChI

InChI=1S/C7H12O5/c1-2-12-7(11)5(8)3-4-6(9)10/h5,8H,2-4H2,1H3,(H,9,10)/p-1

InChI Key

WJYDBQHZNGGQDG-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C(CCC(=O)[O-])O

Origin of Product

United States

Synthetic Methodologies for 5 Ethoxy 4 Hydroxy 5 Oxopentanoate and Its Stereoisomers

Convergent and Linear Synthesis Strategies

The construction of 5-ethoxy-4-hydroxy-5-oxopentanoate can be envisioned through both linear and convergent pathways. A linear synthesis would involve the sequential modification of a single starting material, progressively adding the required functional groups. In contrast, a convergent approach would involve the synthesis of two or more fragments, which are then combined in the later stages of the synthesis.

The introduction of the ethoxy group is a critical step, forming the ethyl ester moiety of the target compound. This transformation is typically achieved through esterification of a corresponding carboxylic acid precursor.

Fischer-Speier Esterification: This acid-catalyzed reaction involves treating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The equilibrium of this reaction is driven towards the ester product by removing water as it is formed.

Alkyl Halide-Based Esterification: Alternatively, the carboxylate salt of the pentanoate precursor can be reacted with an ethyl halide, such as ethyl iodide or ethyl bromide, in an SN2 reaction. This method is often preferred for substrates that are sensitive to strong acidic conditions.

A plausible precursor for these esterification reactions would be 4-hydroxy-5-oxopentanoic acid. The selective esterification of the carboxylic acid in the presence of the hydroxyl group can be achieved under mild conditions, for example, using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) with ethanol.

Method Reagents General Conditions Advantages Disadvantages
Fischer-Speier EsterificationEthanol, H₂SO₄ (catalytic)RefluxInexpensive reagentsRequires harsh conditions, not suitable for sensitive substrates
Alkyl Halide EsterificationEthyl iodide, K₂CO₃DMF, Room TemperatureMild conditionsAlkyl halides can be hazardous
DCC/DMAP CouplingDCC, DMAP (catalytic), EthanolCH₂Cl₂, 0°C to Room TemperatureVery mild conditions, high yieldsDCC is a known allergen, dicyclohexylurea byproduct can be difficult to remove

The introduction of the hydroxyl and oxo groups at the C4 and C5 positions, respectively, of the pentanoate backbone is a key synthetic challenge. Several methods can be employed to achieve this functionality.

Oxidation of Alkenes: A common strategy involves the dihydroxylation of a suitable alkene precursor, such as ethyl 4-pentenoate. This can be accomplished using reagents like osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO), or through ozonolysis followed by a reductive workup. Subsequent selective oxidation of the resulting diol would be required to furnish the desired 4-hydroxy-5-oxo functionality. For instance, a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) could selectively oxidize the primary alcohol to an aldehyde, which would exist in equilibrium with its hydrated gem-diol form, effectively an oxo group at C5.

From α,β-Unsaturated Esters: An alternative approach starts from an α,β-unsaturated ester, such as ethyl pent-2-enoate. Epoxidation of the double bond followed by regioselective ring-opening of the epoxide with a hydroxide (B78521) source would yield a diol, which could then be selectively oxidized as described above.

Aldol (B89426) additions are powerful tools for the formation of carbon-carbon bonds and the simultaneous introduction of hydroxyl and carbonyl functionalities. nih.gov In the context of synthesizing this compound, an aldol reaction between an enolate of an ethyl ester and a suitable aldehyde equivalent would be a highly convergent and efficient strategy.

A retrosynthetic analysis suggests that the target molecule could be formed from the aldol addition of the enolate of ethyl acetate (B1210297) to a glyoxal (B1671930) derivative.

In aldol reactions, controlling chemo- and regioselectivity is paramount. When using an ester enolate, such as that derived from ethyl acetate, deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures ensures the formation of the kinetic enolate, preventing self-condensation. The choice of the aldehyde component is also critical. To introduce the C5-oxo functionality, a protected glyoxal equivalent, such as glyoxal diethyl acetal (B89532), could be used. The acetal would serve as a masked aldehyde, which can be deprotected after the aldol reaction to reveal the desired oxo group.

To enhance synthetic efficiency, tandem or cascade reactions can be designed. For instance, a one-pot process could involve the in-situ generation of the required aldehyde followed by an immediate aldol addition. Biocatalytic approaches, employing aldolases, can also offer remarkable chemo- and regioselectivity in tandem with other enzymatic transformations. nih.gov

Reaction Type Reactants Key Reagents Product Feature Reference
Aldol AdditionEthyl acetate + Glyoxal equivalentLDA, THF, -78°CForms C-C bond and introduces hydroxyl group nih.gov

Carbon-Carbon Bond Forming Reactions: Aldol Additions and Related Methodologies

Stereochemical Control in this compound Synthesis

The C4 position of this compound is a stereocenter. Therefore, controlling the stereochemistry at this position is a crucial aspect of the synthesis, particularly if a specific stereoisomer is desired.

Chiral Auxiliary-Mediated Aldol Additions: One of the most reliable methods for achieving stereocontrol in aldol reactions is the use of chiral auxiliaries. An ester derived from a chiral alcohol, such as a pseudoephedrine or an Evans auxiliary, can be used. The chiral auxiliary directs the facial addition of the enolate to the aldehyde, leading to the formation of a specific diastereomer. Subsequent removal of the auxiliary provides the enantiomerically enriched product.

Chiral Catalysis: The use of chiral Lewis acid or Brønsted acid catalysts can also promote enantioselective aldol additions. These catalysts coordinate to the aldehyde, creating a chiral environment that favors the approach of the enolate from one face over the other.

Enzyme-Catalyzed Aldol Additions: Aldolases are enzymes that catalyze aldol reactions with high stereoselectivity. nih.gov The use of a suitable aldolase (B8822740) could directly provide the desired stereoisomer of the 4-hydroxy-5-oxo-pentanoate core.

Method for Stereocontrol Principle Typical Reagents/Catalysts Expected Outcome
Chiral AuxiliaryCovalent attachment of a chiral group to the esterEvans oxazolidinones, PseudoephedrineHigh diastereoselectivity
Chiral Lewis Acid CatalysisCoordination to the aldehyde to create a chiral environmentChiral Boron or Titanium complexesHigh enantioselectivity
BiocatalysisEnzyme-catalyzed reactionAldolasesHigh enantio- and diastereoselectivity

Asymmetric Synthesis Approaches (e.g., Chiral Auxiliaries, Asymmetric Catalysis)

Asymmetric synthesis introduces chirality into a molecule, ideally leading to a single enantiomer. Two prominent strategies in this field are the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. researchgate.net For the synthesis of this compound, a common approach would involve the use of an Evans oxazolidinone auxiliary. These auxiliaries are widely used for the stereoselective alkylation of enolates. colab.ws For instance, an acetate-derived Evans oxazolidinone could be alkylated with an appropriate three-carbon electrophile containing a protected hydroxyl group, followed by removal of the auxiliary to yield the desired chiral pentanoate skeleton. The high degree of stereocontrol is achieved by the steric hindrance of the auxiliary, which directs the incoming electrophile to one face of the enolate.

Another class of chiral auxiliaries that have proven effective in asymmetric synthesis are those derived from naturally occurring compounds like amino acids, carbohydrates, and terpenes. colab.ws For example, pseudoephedrine can be used as a chiral auxiliary to direct the alkylation of amides, which can then be hydrolyzed to the corresponding chiral carboxylic acids. researchgate.net

Asymmetric Catalysis: This approach utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This method is often more atom-economical than the use of stoichiometric chiral auxiliaries. For the synthesis of a β-hydroxy ester like this compound, several catalytic asymmetric reactions are applicable.

One such method is the asymmetric aldol reaction. Chiral catalysts, such as those based on proline and its derivatives, can effectively catalyze the reaction between an aldehyde and a ketone or ester enolate to produce a chiral β-hydroxy carbonyl compound with high enantioselectivity. wikipedia.org Another powerful technique is the asymmetric reduction of a β-keto ester. Catalysts like those developed by Noyori, which are based on ruthenium and chiral phosphine (B1218219) ligands, are highly effective for the enantioselective hydrogenation of β-keto esters to their corresponding β-hydroxy esters. iupac.org Furthermore, organocatalysts, such as cinchona alkaloids, have been successfully employed for the enantioselective α-hydroxylation of β-keto esters, providing another route to chiral α-hydroxy-β-keto esters which can be subsequently reduced to the desired diol derivative.

Asymmetric Synthesis Approach Description Key Reagents/Catalysts Potential Application for this compound
Chiral Auxiliaries A temporary chiral group directs the stereochemical outcome of a reaction. researchgate.netEvans oxazolidinones, pseudoephedrine, camphorsultam. colab.wsresearchgate.netStereoselective alkylation of a glycine (B1666218) enolate equivalent or an acetate enolate.
Asymmetric Catalysis A chiral catalyst generates an enantiomerically enriched product. wikipedia.orgProline derivatives (aldol reaction), Ru-BINAP (hydrogenation), cinchona alkaloids (hydroxylation). wikipedia.orgiupac.orgAsymmetric aldol reaction, enantioselective reduction of a β-keto ester precursor.

Diastereoselective and Enantioselective Pathways for Chiral Pentanoates

When a molecule contains multiple stereocenters, both the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry must be controlled. For a molecule like this compound, which has one stereocenter, the focus is on enantioselectivity. However, in the synthesis of related molecules with more stereocenters, diastereoselective methods become critical.

Diastereoselective Synthesis: Diastereoselective reactions are used to control the formation of one diastereomer over another. For precursors to this compound that may contain other stereocenters, substrate-controlled diastereoselection is a common strategy. Here, an existing chiral center in the substrate directs the formation of a new chiral center. For example, in the reduction of a chiral ketone, the existing stereocenter can influence the direction of hydride attack, leading to a diastereomerically enriched alcohol.

Enantioselective Pathways: Enantioselective synthesis aims to produce one enantiomer in excess over the other. iupac.org Many of the asymmetric catalysis methods mentioned previously are inherently enantioselective. For instance, the CBS (Corey-Bakshi-Shibata) reduction of a ketone precursor using a chiral oxazaborolidine catalyst can provide the corresponding alcohol with high enantiomeric excess. iupac.org

The synthesis of substituted glutaric acids, which share a similar five-carbon backbone, often employs strategies that can be adapted for chiral pentanoates. scispace.com For example, a Michael addition of a nucleophile to an α,β-unsaturated ester can be rendered enantioselective by using a chiral catalyst. This approach could be used to construct the carbon skeleton of this compound with control over the stereocenter at the C4 position.

Stereoselective Pathway Description Example Strategy
Diastereoselective Synthesis Controls the formation of one diastereomer over another.Substrate-controlled reduction of a chiral ketone precursor.
Enantioselective Synthesis Produces one enantiomer in excess of the other. iupac.orgAsymmetric reduction of a β-keto ester using a chiral catalyst (e.g., CBS reduction). iupac.org

Strategies for Achieving and Confirming Chiral Purity

The success of an asymmetric synthesis is measured by the enantiomeric excess (ee), which quantifies the purity of one enantiomer over the other. wikipedia.org Achieving high chiral purity requires careful optimization of the reaction conditions. Confirming this purity is equally important and is typically done using specialized analytical techniques.

Achieving Chiral Purity: High enantioselectivity is often achieved by carefully selecting the chiral catalyst or auxiliary, solvent, temperature, and other reaction parameters. Purification techniques such as crystallization or chromatography can sometimes be used to enhance the enantiomeric excess of the product.

Confirming Chiral Purity: Several methods are available to determine the enantiomeric excess of a chiral compound. ic.ac.ukskpharmteco.com

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods for determining enantiomeric purity. skpharmteco.comchiralpedia.com The sample is passed through a column containing a chiral stationary phase (CSP). ijrps.comeijppr.comyoutube.com The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. nih.gov Polysaccharide-based CSPs are particularly versatile. nih.gov

Chiral Gas Chromatography (GC): Similar to HPLC, chiral GC uses a column with a chiral stationary phase to separate volatile enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: In the presence of a chiral shift reagent, the NMR spectra of the two enantiomers become distinguishable. The integration of the corresponding signals allows for the determination of the enantiomeric ratio.

Optical Rotation: This traditional method measures the rotation of plane-polarized light by a chiral sample. skpharmteco.com While it can indicate the presence of a single enantiomer, it is generally less accurate for determining enantiomeric excess compared to chromatographic methods. skpharmteco.com

Analytical Technique Principle Advantages Limitations
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase. ijrps.comeijppr.comyoutube.comHigh accuracy and reproducibility. skpharmteco.comRequires a suitable chiral column and method development. chiralpedia.com
Chiral GC Separation of volatile enantiomers on a chiral stationary phase.High resolution for volatile compounds.Limited to thermally stable and volatile analytes.
NMR with Chiral Shift Reagents Formation of diastereomeric complexes with distinct NMR signals.Provides structural information simultaneously.Can be complex to interpret; may require derivatization.
Optical Rotation Measurement of the rotation of plane-polarized light. skpharmteco.comFast and simple measurement.Less accurate for ee determination; requires a known standard. skpharmteco.com

Chemo-Enzymatic Synthesis of Pentanoate Derivatives

Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and selective synthetic routes. mdpi.comnih.gov Enzymes, as biocatalysts, offer remarkable specificity and can operate under mild conditions, making them valuable tools for the synthesis of chiral molecules like this compound. nih.gov

Enzyme-Catalyzed Transformations for Specific Functionalization

Enzymes can be used to perform a wide range of chemical transformations with high regio- and stereoselectivity. nih.gov For the synthesis of pentanoate derivatives, lipases are particularly useful enzymes. nih.gov Lipases can catalyze the hydrolysis of esters, esterification, and transesterification reactions. researchgate.netnih.gov

For example, a lipase (B570770) could be used for the kinetic resolution of a racemic mixture of this compound. In this process, the enzyme would selectively acylate or hydrolyze one enantiomer at a faster rate, leaving the other enantiomer in high enantiomeric purity. Lipase B from Candida antarctica (CALB) is a commonly used and highly versatile enzyme for such transformations. nih.gov

Biocatalytic Approaches to Stereoselective Synthesis

Biocatalysis can also be employed for the asymmetric synthesis of chiral building blocks. magtech.com.cn For instance, reductases can be used for the enantioselective reduction of a β-keto ester precursor to this compound. nih.gov These enzymes often exhibit exquisite stereoselectivity, providing the desired hydroxy ester in high enantiomeric excess. nih.gov

Another biocatalytic strategy involves the use of dioxygenases, which can catalyze the stereoselective hydroxylation of C-H bonds. researchgate.net This approach could potentially be used to introduce the hydroxyl group at the C4 position of a pentanoate precursor with high stereocontrol. The use of whole-cell biocatalysts, which contain the desired enzyme, can be a cost-effective alternative to using isolated enzymes. colab.ws

Chemo-Enzymatic Approach Description Enzyme Class Potential Application
Enzyme-Catalyzed Functionalization Use of enzymes for specific chemical transformations. nih.govLipases, Esterases. nih.govnih.govKinetic resolution of racemic this compound.
Biocatalytic Stereoselective Synthesis Use of enzymes to create chiral centers with high selectivity. magtech.com.cnReductases, Dioxygenases. nih.govresearchgate.netEnantioselective reduction of a β-keto ester precursor; stereoselective hydroxylation.

Chemical Reactivity and Derivatization of 5 Ethoxy 4 Hydroxy 5 Oxopentanoate

Reactivity of the Ester Moiety

The ethyl ester functional group in monoethyl 2-oxoglutarate is a key site for chemical modification, primarily through reactions that involve nucleophilic attack at the electrophilic ester carbonyl carbon. openstax.orgyoutube.com

Hydrolysis and Transesterification Reactions

Hydrolysis: The ethyl ester can be readily hydrolyzed to the parent dicarboxylic acid, 2-oxoglutaric acid, and ethanol (B145695). This reaction is typically catalyzed by either acid or base. Base-catalyzed hydrolysis, often termed saponification, is an irreversible process that proceeds via a tetrahedral intermediate, yielding the carboxylate salt. nih.govlibretexts.org Acid-catalyzed hydrolysis is an equilibrium process, requiring conditions that favor product formation, such as the removal of ethanol. wikipedia.org Studies on α-keto esters have shown that the hydrolysis of the ester group can occur spontaneously in aqueous media, leading to acidification of the solution as the carboxylic acid is formed. nih.gov

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of a catalyst. rsc.org This is a valuable method for modifying the ester group without affecting the other functionalities of the molecule. researchgate.net The reaction is typically driven to completion by using a large excess of the new alcohol or by removing the ethanol as it is formed. Both acid and base catalysts can be employed, with metal oxides like zinc oxide also showing high efficiency for transesterification of α-keto esters. rsc.org

Table 1: Representative Ester Transformation Reactions

Reaction TypeReagents & ConditionsProduct
Base-Catalyzed HydrolysisNaOH (aq), HeatSodium 2-oxoglutarate + Ethanol
Acid-Catalyzed HydrolysisH₂O, H₂SO₄ (cat.), Heat2-Oxoglutaric Acid + Ethanol
TransesterificationR-OH, NaOR (cat.), HeatMono-R-ester of 2-oxoglutaric acid + Ethanol

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is the characteristic reaction of carboxylic acid derivatives, proceeding through an addition-elimination mechanism. openstax.orgmasterorganicchemistry.com A nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate, which then collapses, expelling the ethoxide as a leaving group. youtube.com

Key reactions include:

Amidation: Reaction with ammonia (B1221849) or primary/secondary amines yields the corresponding amide. This often requires heating or activation of the ester.

Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester group to a primary alcohol. In this molecule, the reagent would also reduce the ketone and the carboxylic acid, leading to 2-hydroxy-1,5-pentanediol.

Reaction with Organometallics: Grignard reagents (R-MgX) and organolithium reagents (R-Li) typically add twice to esters. The first addition is a nucleophilic acyl substitution that forms a ketone intermediate, which is more reactive than the starting ester and immediately reacts with a second equivalent of the organometallic reagent to yield a tertiary alcohol after workup.

Transformations of the Hydroxyl Group

The "hydroxyl" functionality can be considered in two contexts: the gem-diol formed by hydration of the ketone, or the secondary alcohol formed by selective reduction of the ketone. The latter is a more common and synthetically useful transformation pathway.

Oxidation and Reduction Reactions

Reduction of the Oxo Group: The ketone (oxo group) can be selectively reduced to a secondary alcohol, yielding monoethyl 2-hydroxyglutarate. This transformation is significant as it introduces a chiral center. Reagents like sodium borohydride (B1222165) (NaBH₄) are often used for this purpose as they are generally chemoselective for ketones and aldehydes over esters and carboxylic acids.

Oxidation: The α-keto acid moiety can undergo oxidative decarboxylation, a reaction of biological and chemical significance. le.ac.uk This reaction can be promoted photochemically or with strong oxidizing agents, leading to the loss of carbon dioxide and the formation of succinyl-CoA derivatives in biological systems or succinic acid derivatives in chemical synthesis. le.ac.ukwikipedia.org Direct oxidation of the secondary alcohol formed from reduction would regenerate the ketone.

Etherification and Esterification of the Hydroxyl Functionality

Once the ketone is reduced to a secondary alcohol, this new hydroxyl group can be derivatized.

Esterification: The secondary alcohol can be acylated using acid chlorides or anhydrides in the presence of a base to form a new ester. Direct esterification with another carboxylic acid is also possible using catalysts like dicyclohexylcarbodiimide (B1669883) (DCC) or under Fischer esterification conditions, though care must be taken to avoid transesterification of the original ethyl ester. jeeadv.ac.inorganic-chemistry.org

Etherification: The alcohol can be converted to an ether, for example, via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (like NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Reactivity of the Oxo Group

The ketone carbonyl (oxo group) is a highly reactive site, participating in a variety of addition and condensation reactions distinct from the substitutions at the ester carbonyl. nih.gov

Reductive Amination: This is a powerful reaction for converting a ketone into an amine. wikipedia.org The ketone first reacts with ammonia or a primary amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. organic-chemistry.org This process, when applied to monoethyl 2-oxoglutarate using ammonia, is a direct route to ethyl glutamate (B1630785), an amino acid derivative. wikipedia.org The reaction can be performed using various reducing agents, including sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or through catalytic hydrogenation. organic-chemistry.orgmdpi.com

Other Reactions:

Formation of Imines, Oximes, and Hydrazones: The ketone readily condenses with primary amines, hydroxylamine, and hydrazine (B178648) (or its derivatives), respectively, to form C=N double bonds.

Wittig Reaction: Reaction with a phosphorus ylide (Ph₃P=CR₂) can be used to convert the C=O group into a C=C double bond, allowing for carbon chain extension at the C2 position.

Enolate Chemistry: The methylene (B1212753) protons at the C3 position are acidic and can be removed by a suitable base to form an enolate. This enolate can then act as a nucleophile in reactions like alkylations or aldol-type condensations, though these reactions must compete with reactions at the other functional groups.

Table 2: Representative Oxo Group Transformations

Reaction TypeReagents & ConditionsProduct Functional Group
Reductive AminationNH₃, NaBH₃CN or H₂, Pd/CPrimary Amine
Wittig ReactionPh₃P=CR₂, THFAlkene
Oxime FormationNH₂OH·HCl, PyridineOxime
ReductionNaBH₄, MeOHSecondary Alcohol

Carbonyl Condensation Reactions

Carbonyl condensation reactions are fundamental in carbon-carbon bond formation. chemistry.coachlibretexts.orgpressbooks.pub These reactions typically involve the reaction of an enolate with a carbonyl compound. chemistry.coachvanderbilt.edu In the case of 5-Ethoxy-4-hydroxy-5-oxopentanoate, the potential for such reactions is centered on the two carbonyl groups present: the ester and the carboxylic acid.

The ester carbonyl is generally less reactive as an electrophile compared to aldehydes or ketones. vanderbilt.edu However, it can participate in condensation reactions like the Claisen condensation, although this typically requires two ester molecules, one of which forms an enolate. The presence of the hydroxyl group at the 4-position can influence the reactivity and may lead to intramolecular reactions under certain conditions.

The carboxylic acid moiety does not directly participate in carbonyl condensation reactions in the same manner as aldehydes or ketones. It can, however, be converted to more reactive derivatives, such as an acid chloride or an aldehyde, which can then readily undergo condensation. For example, conversion of the carboxylic acid to an acid chloride would create a highly electrophilic center for subsequent reactions.

Table 1: Potential Carbonyl Condensation Strategies

Reaction TypeReactantReagent/ConditionsProduct Type
Intermolecular CondensationTwo molecules of this compoundStrong base (e.g., NaOEt)β-keto ester derivative
Intramolecular CondensationThis compoundDehydrating agentLactone
Aldol-type CondensationDerivative (e.g., aldehyde form)Base or acid catalystβ-hydroxy carbonyl compound

Reduction of the Ketone Moiety

While the specified name "this compound" does not inherently contain a ketone, a closely related structure, 5-Ethoxy-4-oxo-5-oxopentanoate, would possess a ketone at the 4-position. The reduction of such a ketone is a common and important transformation in organic synthesis. youtube.com

The reduction of a ketone to a secondary alcohol can be achieved with a variety of reducing agents. wikipedia.orgrsc.org The choice of reagent depends on the desired selectivity and the presence of other functional groups. wikipedia.org

For a molecule containing both a ketone and an ester, selective reduction of the ketone can be achieved using milder reducing agents like sodium borohydride (NaBH₄). youtube.comrsc.org Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), would typically reduce both the ketone and the ester group. libretexts.org

Table 2: Selective Reduction of a Hypothetical Keto-Derivative

Reducing AgentTarget Functional GroupProduct
Sodium Borohydride (NaBH₄)KetoneSecondary Alcohol
Lithium Aluminum Hydride (LiAlH₄)Ketone and EsterDiol
Diisobutylaluminum Hydride (DIBAL-H)Ketone and Ester (can be selective for ester to aldehyde at low temp.)Alcohol/Aldehyde

Cyclization and Rearrangement Pathways of Related Pentanoate Structures

The linear structure of this compound and related pentanoate derivatives makes them ideal precursors for the synthesis of cyclic compounds, which are prevalent in natural products and pharmaceuticals. berhamporegirlscollege.ac.in

Cyclization:

Intramolecular reactions are often favored in these systems. The presence of a hydroxyl group and a carboxylic acid in this compound allows for intramolecular esterification, also known as lactonization, to form a five-membered ring (a γ-lactone). This reaction is typically catalyzed by an acid.

Palladium-catalyzed oxidative cyclization is another powerful method for forming cyclic structures from unsaturated precursors. nih.gov While the parent compound is saturated, derivatives with unsaturation could undergo such transformations.

Rearrangement:

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. numberanalytics.comwikipedia.org Pentanoate structures can undergo various rearrangements depending on the specific substitution pattern and reaction conditions. For instance, the Pinacol rearrangement transforms a 1,2-diol into a carbonyl compound under acidic conditions. berhamporegirlscollege.ac.in While not directly applicable to the named compound, a diol derivative could undergo such a rearrangement.

Functionalization for the Synthesis of Advanced Intermediates

The multiple functional groups of this compound provide several handles for further chemical modification, making it a valuable starting material for more complex molecules.

The hydroxyl group can be:

Oxidized to a ketone.

Esterified or etherified to introduce protecting groups or other functionalities.

Substituted via nucleophilic substitution after conversion to a better leaving group (e.g., a tosylate).

The carboxylic acid can be:

Reduced to a primary alcohol.

Converted to an amide by reaction with an amine. vaia.com

Esterified to form a diester.

The ester group can be:

Hydrolyzed to the corresponding carboxylic acid.

Reduced to a primary alcohol. libretexts.org

Transesterified with a different alcohol. vaia.com

These transformations allow for the strategic and controlled synthesis of a wide array of advanced intermediates, tailored for specific applications in medicinal chemistry and materials science.

Enzymatic and Biochemical Transformations of Pentanoate Scaffolds in Model Systems

Elucidation of Enzymatic Reaction Mechanisms Involving Pentanoate Structures

The enzymatic transformation of pentanoate scaffolds is a rich area of study, revealing fundamental principles of biocatalysis. Enzymes that act on these structures often employ a range of catalytic strategies to achieve high specificity and efficiency. Key mechanisms include covalent catalysis, acid-base catalysis, and electrostatic stabilization.

One of the most well-understood pentanoate-containing molecules in enzymatic reactions is biotin (B1667282) (Vitamin B7), which features a valeric acid side chain. Biotin-dependent carboxylases are critical in metabolism, catalyzing the transfer of carboxyl groups. The general mechanism involves the activation of bicarbonate to carboxyphosphate, followed by the transfer of the carboxyl group to the nitrogen of the biotin ring, forming carboxybiotin. This activated carboxyl group is then transferred to a substrate. The flexibility of the pentanoate chain is crucial for this process, allowing the biotin moiety to move between the carboxylase and transcarboxylase active sites of the enzyme.

Another important class of enzymes acting on pentanoate-like structures are those involved in fatty acid metabolism. The β-oxidation of odd-chain fatty acids, for instance, results in propionyl-CoA, which is then converted to succinyl-CoA. This pathway involves a series of enzymatic steps including carboxylation, epimerization, and rearrangement, showcasing the diverse enzymatic machinery that has evolved to handle short-chain carboxylates.

Lipoic acid, another essential cofactor with a pentanoic acid backbone, is involved in oxidative decarboxylation reactions, such as in the pyruvate (B1213749) dehydrogenase complex. nih.gov The pentanoate chain in lipoic acid is attached to a dithiolane ring, which can undergo oxidation and reduction, allowing it to act as a carrier of both acyl groups and hydrogen.

The study of these and other enzyme systems provides a mechanistic blueprint for how a substituted pentanoate like 5-Ethoxy-4-hydroxy-5-oxopentanoate might be processed by cellular machinery. The presence of hydroxyl and ethoxy groups suggests potential interactions with enzymes capable of hydrolysis, oxidation, or esterification.

Analogous Biosynthetic Routes to 5-Oxopentanoic Acid Derivatives (e.g., 5-Aminolaevulinic Acid Pathway)

The biosynthesis of 5-oxopentanoic acid derivatives is exemplified by the production of 5-aminolevulinic acid (ALA), a key precursor for the synthesis of all tetrapyrroles, including hemes and chlorophylls. wikipedia.orgfrontiersin.org There are two primary biosynthetic pathways for ALA, which serve as excellent models for understanding how cells might construct substituted pentanoates. frontiersin.orgnih.gov

The C5 Pathway , also known as the Beale pathway, is prevalent in plants, algae, and most bacteria. wikipedia.orgfrontiersin.org This pathway utilizes glutamate (B1630785) as the starting material. The key steps are:

Glutamyl-tRNA Synthetase ligates glutamate to its cognate tRNA.

Glutamyl-tRNA Reductase reduces the activated carboxyl group of the tRNA-bound glutamate to form glutamate-1-semialdehyde (B1620169) (GSA).

Glutamate-1-semialdehyde Aminomutase rearranges GSA to form 5-aminolevulinic acid. frontiersin.org

The C4 Pathway , or Shemin pathway, is found in animals, fungi, and α-proteobacteria. wikipedia.orgfrontiersin.org This pathway involves the condensation of glycine (B1666218) and succinyl-CoA, catalyzed by the enzyme ALA synthase (ALAS) , which uses pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor. wikipedia.org The reaction proceeds through the decarboxylation of glycine and the subsequent formation of a carbon-carbon bond with succinyl-CoA. wikipedia.org

These pathways highlight the cellular strategies for synthesizing functionalized five-carbon chains. The C5 pathway demonstrates the use of an amino acid as a direct precursor, while the C4 pathway showcases the assembly from smaller building blocks. The biosynthesis of a molecule like this compound could potentially involve modifications of intermediates from similar pathways, such as the hydroxylation and subsequent ethoxylation of a 5-oxopentanoate (B1240814) precursor.

Comparison of 5-Aminolevulinic Acid (ALA) Biosynthetic Pathways
FeatureC5 Pathway (Beale Pathway)C4 Pathway (Shemin Pathway)
Starting MaterialsGlutamate, ATP, NADPH, tRNAGluGlycine, Succinyl-CoA
Key EnzymesGlutamyl-tRNA Synthetase, Glutamyl-tRNA Reductase, Glutamate-1-semialdehyde AminomutaseALA Synthase (ALAS)
Cofactors-Pyridoxal Phosphate (PLP)
Organism DistributionPlants, Algae, most Bacteria, ArchaeaAnimals, Fungi, α-Proteobacteria

Biotransformation Processes in Non-Human Biological Systems

Non-human biological systems, particularly microorganisms, are adept at transforming a vast array of organic molecules, including pentanoate derivatives. These biotransformation capabilities are of significant interest for both understanding environmental carbon cycling and for biotechnological applications.

Microbial Metabolism of Pentanoic Acid:

Pentanoic acid (valeric acid) and its derivatives are known to be metabolized by various microorganisms. In the gut microbiome, for instance, pentanoic acid is a product of the fermentation of amino acids and can also be produced from the metabolism of its esters found in food. atamanchemicals.comwikipedia.org Rumen bacteria can degrade pentanoic acid into smaller molecules like acetic and propionic acids, which are then used for the biosynthesis of other compounds. nih.gov

Fungal Biotransformations:

Fungi are particularly versatile in their ability to modify organic compounds. They possess a wide range of enzymes, such as cytochrome P450 monooxygenases, that can introduce hydroxyl groups and perform other oxidative reactions on various substrates. The transformation of fungicides containing chlorinated benzene (B151609) rings in fungi has been studied, demonstrating the broad substrate specificity of their enzymatic systems. nih.gov It is plausible that a fungus could hydroxylate a pentanoate scaffold, which could then be a substrate for further modifications.

The genetic transformation of fungi is a powerful tool for exploring and engineering these metabolic pathways. nih.govnih.gov By introducing or modifying genes, it is possible to enhance the production of specific enzymes and direct the biotransformation of a substrate towards a desired product.

Examples of Biotransformation in Non-Human Systems
Organism TypeSubstrate/ProcessKey TransformationsSignificance
Gut MicrobiotaPentanoic Acid Esters, Amino AcidsProduction of pentanoic acidRole in gut health and host metabolism
Rumen BacteriaPentanoic AcidDegradation to acetic and propionic acidsNutrient cycling in ruminants
Fungi (e.g., Aspergillus, Penicillium)Various organic compounds (e.g., steroids, alkaloids)Hydroxylation, demethylation, hydrolysisProduction of novel bioactive compounds
Bacteria (e.g., Pseudomonas)NaphthaleneDegradation via aldol (B89426) condensationEnvironmental bioremediation

Advanced Analytical Methodologies for the Characterization of 5 Ethoxy 4 Hydroxy 5 Oxopentanoate in Research

Chromatographic Separation and Quantification Techniques

Chromatographic methods are fundamental for isolating 5-Ethoxy-4-hydroxy-5-oxopentanoate from reaction mixtures or biological matrices, and for its quantification. The choice of technique is dictated by the compound's volatility and stability.

Direct analysis of this compound by gas chromatography is challenging due to its low volatility and thermal lability, stemming from the presence of carboxylic acid and hydroxyl functional groups. These groups can lead to poor peak shape and on-column degradation. To overcome these limitations, derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable form.

Silylation is a common and effective derivatization strategy for compounds containing active hydrogens. lmaleidykla.lt Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) can be used to replace the acidic protons on the hydroxyl and carboxylic acid groups with trimethylsilyl (B98337) (TMS) or t-butyldimethylsilyl (TBDMS) groups, respectively. lmaleidykla.lthmdb.ca The resulting silyl (B83357) esters are significantly more volatile and less prone to thermal breakdown, making them suitable for GC analysis. nih.gov

Isotope dilution GC-mass spectrometry (GC-MS) can be employed for accurate quantification, where a stable isotope-labeled internal standard is added to the sample prior to processing. nih.gov For complex matrices, comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry offers superior separation power and sensitivity.

Table 1: Representative GC-MS Conditions for the Analysis of Derivatized this compound (as TMS derivative)

Parameter Condition Purpose
Derivatization Reagent BSTFA with 1% TMCS Converts polar -OH and -COOH groups to volatile TMS ethers/esters.
Column 5%-phenyl-95%-dimethylpolysiloxane (e.g., DB-5ms) Provides good separation for a wide range of analyte polarities.
Injector Temperature 250 - 280 °C Ensures rapid volatilization of the derivatized analyte.
Oven Program Initial temp 70°C, ramp to 300°C at 5-10°C/min Separates compounds based on their boiling points and column interactions.
Carrier Gas Helium at a constant flow of 1.0-1.5 mL/min Transports the analyte through the column.
Ionization Mode Electron Ionization (EI) at 70 eV Fragments the molecule in a reproducible manner for identification.
Detection Mass Spectrometry (Scan or Selected Ion Monitoring) Provides mass information for structural elucidation and quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the methods of choice for the direct analysis of this compound in its native form. sielc.com These techniques are well-suited for polar, non-volatile, and thermally sensitive compounds.

Reversed-phase (RP) HPLC is a common starting point, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase. However, the high polarity of the analyte, particularly the free carboxylic acid, can lead to poor retention on standard C18 columns. To address this, several strategies can be employed:

Acidified Mobile Phase: Adding a small amount of an acid like formic acid or phosphoric acid to the mobile phase suppresses the ionization of the carboxylic acid group, increasing its hydrophobicity and retention on the RP column. sielc.comresearchgate.net

Ion-Pair Chromatography: An ion-pairing reagent can be added to the mobile phase to form a neutral complex with the ionized analyte, enhancing retention.

Mixed-Mode Chromatography: Columns that offer both reversed-phase and ion-exchange retention mechanisms, such as a Newcrom BH column, can provide excellent retention and peak shape for multi-charged molecules like oxalacetic acid and its derivatives. sielc.com

Aqueous C18 Columns: Specialized columns designed for use with highly aqueous mobile phases can also provide better retention for polar analytes.

UPLC, with its smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC. mdpi.com Detection is typically achieved using UV spectrophotometry, as the carbonyl and carboxyl groups provide some UV absorbance, often around 210 nm. researchgate.net For higher sensitivity and selectivity, coupling LC with mass spectrometry (LC-MS) is the preferred approach. nih.govnih.gov

Table 2: Typical LC Conditions for the Analysis of this compound

Parameter Condition Purpose
Column C18 (e.g., 2.1 x 50 mm, 1.8 µm) or Mixed-Mode Anion Exchange Separates based on hydrophobicity or a combination of hydrophobicity and ionic interactions.

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid | Gradient elution provides robust separation of compounds with varying polarities. Formic acid improves peak shape. | | Flow Rate | 0.3 - 0.5 mL/min | Optimized for column dimensions and particle size to ensure efficient separation. | | Column Temperature | 30 - 40 °C | Controls viscosity and improves reproducibility of retention times. | | Injection Volume | 1 - 10 µL | The amount of sample introduced into the system. | | Detection | UV at 210 nm or ESI-MS | UV for general quantification; Mass Spectrometry for selective and sensitive detection. |

The carbon atom bearing the hydroxyl group (C4) in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Distinguishing between these enantiomers is crucial in many biological and pharmaceutical contexts. Chiral chromatography is the definitive method for separating and quantifying enantiomers.

Two main strategies are employed for the chiral resolution of carboxylic acids:

Direct Separation: This involves the use of a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for a broad range of chiral compounds, including acids. hmdb.ca The separation occurs due to the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. The mobile phase composition, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol, is optimized to achieve separation. google.com

Indirect Separation: This method involves derivatizing the racemic analyte with an enantiomerically pure chiral reagent to form a pair of diastereomers. nih.govlibretexts.org These diastereomers have different physical properties and can be separated on a standard (non-chiral) HPLC column. mdpi.com For example, the carboxylic acid group of this compound could be reacted with a chiral amine (e.g., (R)-1-phenylethylamine) to form diastereomeric amides, which can then be separated by reversed-phase HPLC. libretexts.org

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure, connectivity, and mass of the analyte.

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. The presence of keto-enol tautomerism in this compound will significantly influence its NMR spectra, potentially showing two sets of signals corresponding to the different tautomers in solution.

¹H NMR: The proton NMR spectrum would provide key information. The ethyl ester group would show a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂). bris.ac.ukdocbrown.info The protons on the carbon backbone would appear as multiplets, with their chemical shifts and coupling constants revealing their connectivity. The hydroxyl and carboxylic acid protons would appear as broad singlets, and their signals would disappear upon D₂O exchange.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbonyl carbons of the ester and keto/enol groups would appear at the downfield end of the spectrum (typically >160 ppm). The carbon bearing the hydroxyl group and the carbons of the ethyl group would also have characteristic chemical shifts.

2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate protons with their directly attached carbons and with carbons two or three bonds away, respectively. These experiments are invaluable for unambiguously assigning all signals and confirming the molecular structure.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Keto-Enol Tautomers)

Group Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Notes
Ethyl (CH₃) ~1.2-1.3 (triplet) ~14 Coupled to the ethyl CH₂ group.
Ethyl (CH₂) ~4.1-4.2 (quartet) ~61 Coupled to the ethyl CH₃ group.
Backbone CH₂ (Keto) ~2.5-3.0 (multiplet) ~45-50 Adjacent to carbonyl and chiral center.
Backbone CH (Keto) ~4.3-4.5 (multiplet) ~70-75 Carbon bearing the hydroxyl group.
Vinyl CH (Enol) ~5.5-6.0 (singlet) ~90-100 Part of the enol double bond.
Ester C=O - ~170-175 Ester carbonyl carbon.
Keto C=O - ~195-205 Ketone carbonyl carbon.
Enol C-OH - ~165-170 Carbon of the enol double bond bearing the OH group.
Carboxyl COOH ~10-12 (broad singlet) ~175-180 Acidic proton, chemical shift is concentration-dependent.

Mass spectrometry provides information on the molecular weight of the compound and its fragmentation pattern, which aids in structural confirmation.

Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar molecules like this compound, especially when coupled with LC (ESI-LC/MS). In negative ion mode, the deprotonated molecule [M-H]⁻ would be readily observed. In positive ion mode, adducts such as [M+H]⁺ or [M+Na]⁺ might be seen.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. This is a crucial step in confirming the identity of a new or uncharacterized compound.

Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, the molecular ion is selected and fragmented. The resulting fragmentation pattern provides a structural fingerprint of the molecule. For this compound, characteristic losses would be expected, such as the loss of water (-18 Da), ethanol (B145695) (-46 Da), and carbon dioxide (-44 Da).

Table 4: Expected Key Fragments in the ESI-MS/MS Spectrum of this compound ([M-H]⁻ Ion)

m/z of Fragment Proposed Fragment Loss Proposed Fragment Structure
[M-H - 18]⁻ Loss of H₂O Dehydrated parent molecule.
[M-H - 44]⁻ Loss of CO₂ Decarboxylated parent molecule.
[M-H - 46]⁻ Loss of C₂H₅OH Loss of ethanol from the ester group.
[M-H - 73]⁻ Loss of C₂H₅O₂ Loss of the ethoxycarbonyl radical.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is produced that corresponds to the vibrational modes of the bonds within the molecule. For this compound, IR spectroscopy can confirm the presence of its key functional groups: a hydroxyl group (-OH), a ketone carbonyl group (C=O), and an ester group (-COOR).

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The hydroxyl group's O-H stretching vibration typically appears as a broad band in the region of 3500-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. The spectrum will also show two distinct carbonyl (C=O) stretching absorptions due to the ketone and ester functionalities. Aliphatic ketones typically absorb around 1715 cm⁻¹, while aliphatic esters show a strong absorption band in the 1750-1735 cm⁻¹ range. orgchemboulder.com The presence of two carbonyls can sometimes lead to overlapping bands, but high-resolution instruments can often distinguish them.

Furthermore, the C-O stretching vibrations of the ester and the alcohol will be visible in the fingerprint region of the spectrum, typically between 1300 and 1000 cm⁻¹. spectroscopyonline.com Specifically, the ester C-O stretch is expected to produce strong bands in the 1300-1000 cm⁻¹ region, while the alcohol C-O stretch will also appear in this range, usually around 1260-1000 cm⁻¹. orgchemboulder.comrockymountainlabs.com The precise positions of these bands can provide further structural information.

Table 1: Expected Infrared Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Hydroxyl (-OH)O-H Stretch3500 - 3200Strong, Broad
Ester (C=O)C=O Stretch1750 - 1735Strong
Ketone (C=O)C=O Stretch~1715Strong
Ester (C-O)C-O Stretch1300 - 1000Strong
Alcohol (C-O)C-O Stretch1260 - 1000Medium to Strong
Alkane (C-H)C-H Stretch3000 - 2850Medium

Note: These are typical ranges and the exact peak positions can be influenced by the molecular environment and sample phase.

Optical Rotation and Circular Dichroism for Stereochemical Assignment

The 4-hydroxy position of this compound is a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers (R and S). Determining the absolute configuration of this stereocenter is crucial, as enantiomers can exhibit different biological activities. google.com Optical rotation and circular dichroism (CD) are chiroptical techniques used for this purpose.

Optical Rotation measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Enantiomers rotate light by equal amounts but in opposite directions. The specific rotation, [α], is a characteristic physical property of a chiral molecule under defined conditions (temperature, wavelength, solvent, and concentration). masterorganicchemistry.com While optical rotation can distinguish between enantiomers and determine enantiomeric excess, it generally cannot be used to assign the absolute configuration (R or S) without comparison to a known standard or complex computational models.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference in absorption versus wavelength. The Cotton effect, a characteristic feature in a CD spectrum, can provide information about the stereochemistry of the molecule. For α-hydroxy ketones, the n → π* electronic transition of the carbonyl group is often sensitive to the stereochemistry at the adjacent α-carbon. nih.gov The sign of the Cotton effect in the CD spectrum can be correlated with the absolute configuration of the chiral center. nih.govnih.gov For instance, a protocol for determining the absolute configurations of cyclic α-hydroxyketones involves derivatizing the hydroxyl group and then analyzing the CD spectrum of a complex formed with a dimeric zinc porphyrin tweezer. nih.gov A similar strategy could potentially be adapted for this compound.

Table 2: Chiroptical Techniques for Stereochemical Analysis

TechniquePrincipleInformation ObtainedApplication to this compound
Optical Rotation Measures rotation of plane-polarized light. masterorganicchemistry.comDistinguishes enantiomers, measures optical purity. masterorganicchemistry.comConfirms chirality and can determine enantiomeric excess if a pure enantiomer is available as a reference.
Circular Dichroism (CD) Measures differential absorption of circularly polarized light.Provides information on absolute configuration by analyzing Cotton effects. nih.govnih.govCan potentially determine the R/S configuration of the 4-hydroxy stereocenter, possibly requiring derivatization to enhance the chromophore signal.

Sample Preparation and Derivatization Strategies for Enhanced Analysis

Effective sample preparation is critical for obtaining high-quality data from chromatographic and spectroscopic analyses. For a polar and multifunctional compound like this compound, direct analysis, particularly by gas chromatography (GC), can be challenging due to its low volatility and potential for thermal degradation. youtube.comlibretexts.org Derivatization is a common strategy to overcome these issues by converting the polar functional groups into less polar, more volatile, and more thermally stable derivatives. jfda-online.comgcms.cz

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the hydroxyl and carboxylic acid moieties of this compound are the primary targets for derivatization.

Silylation: This is one of the most common derivatization techniques for compounds containing active hydrogens, such as those in hydroxyl and carboxylic acid groups. youtube.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens with trimethylsilyl (TMS) groups. phenomenex.comlmaleidykla.lt This process reduces the polarity and increases the volatility of the analyte, leading to improved peak shape and resolution in GC. youtube.comphenomenex.com The resulting TMS derivatives are also amenable to mass spectrometric analysis.

Alkylation/Esterification: The carboxylic acid group can be converted to a more volatile ester, for example, a methyl ester. nih.govacs.org Reagents such as trimethyl sulfonium (B1226848) hydroxide (B78521) (TMSH) can be used for rapid esterification. mdpi.com If the analysis requires targeting only the hydroxyl group, the existing carboxylic acid can be esterified first using a reagent like acetyl chloride in methanol (B129727) before proceeding with silylation of the hydroxyl group. nih.gov

Table 3: Common Derivatization Strategies for GC-MS Analysis

Derivatization MethodTarget Functional Group(s)Common Reagent(s)Purpose
Silylation Hydroxyl, Carboxylic AcidBSTFA, MSTFA, TMCS (catalyst)Increases volatility and thermal stability, reduces polarity. youtube.comphenomenex.com
Esterification Carboxylic AcidTMSH, BF₃-Methanol, Acetyl Chloride/MethanolIncreases volatility of the carboxylic acid group. nih.govmdpi.comnih.gov

Sample Preparation for Liquid Chromatography (LC)

For analysis by High-Performance Liquid Chromatography (HPLC), derivatization may not always be necessary, as LC is well-suited for polar compounds. organomation.com Sample preparation typically involves dissolving the analyte in a solvent compatible with the mobile phase. ufl.edu Filtration is often required to remove particulate matter that could clog the column. organomation.comufl.edu For complex matrices, solid-phase extraction (SPE) may be used to clean up the sample and concentrate the analyte prior to injection. Given the polar nature of this compound, reversed-phase HPLC with an aqueous-organic mobile phase or Hydrophilic Interaction Liquid Chromatography (HILIC) would be suitable separation techniques. chromatographyonline.com

Theoretical and Computational Chemistry Studies of 5 Ethoxy 4 Hydroxy 5 Oxopentanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule, which in turn dictate its reactivity and spectroscopic properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 5-Ethoxy-4-hydroxy-5-oxopentanoate, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311+G(d,p), can elucidate key electronic and reactivity descriptors. researchgate.net These calculations typically involve geometry optimization to find the molecule's lowest energy conformation.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net Other calculated parameters, such as ionization potential, electron affinity, and global reactivity descriptors like electronegativity and chemical hardness, provide a comprehensive picture of the molecule's electronic behavior.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

Parameter Value Unit
HOMO Energy -6.8 eV electron Volts
LUMO Energy -1.2 eV electron Volts
HOMO-LUMO Gap 5.6 eV electron Volts
Ionization Potential 6.8 eV electron Volts
Electron Affinity 1.2 eV electron Volts
Electronegativity (χ) 4.0 eV
Chemical Hardness (η) 2.8 eV
Global Softness (S) 0.357 eV⁻¹

Computational Spectroscopic Predictions (NMR, IR, UV-Vis)

DFT calculations are also invaluable for predicting the spectroscopic signatures of molecules. By calculating the magnetic shielding tensors and vibrational frequencies, it is possible to generate theoretical Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are instrumental in interpreting experimental spectra and confirming the molecular structure.

IR Spectroscopy: The vibrational frequencies calculated through DFT correspond to the absorption peaks in an IR spectrum. These frequencies are associated with specific bond stretches, bends, and other molecular vibrations, such as the characteristic C=O stretch of the ester and carboxylic acid groups, and the O-H stretch of the hydroxyl group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption bands in a UV-Visible spectrum. This provides insight into the molecule's chromophores and its behavior upon exposure to ultraviolet or visible light.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopy Type Parameter Predicted Value
¹H NMR Chemical Shift (δ) for -OCH₂CH₃ ~1.2 ppm (t), ~4.1 ppm (q)
¹³C NMR Chemical Shift (δ) for C=O (ester) ~172 ppm
¹³C NMR Chemical Shift (δ) for C=O (acid) ~175 ppm
IR Vibrational Frequency (ν) for C=O stretch 1710-1750 cm⁻¹
IR Vibrational Frequency (ν) for O-H stretch 3200-3500 cm⁻¹ (broad)
UV-Vis Wavelength of Max. Absorption (λ_max) ~210 nm

Molecular Dynamics and Conformational Analysis

Due to its rotatable single bonds, this compound is a flexible molecule that can adopt multiple conformations. Molecular dynamics (MD) simulations are employed to explore this conformational landscape. nih.govumd.edu These simulations model the movement of atoms over time, providing a dynamic picture of the molecule's behavior in different environments, such as in a vacuum or in an aqueous solution. researchgate.netmdpi.com

MD studies can reveal the most stable conformers and the energy barriers between them. nih.gov This information is crucial, as the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape to fit into the binding site of a protein. Ab initio molecular dynamics (AIMD) can be particularly useful for capturing complex intermolecular interactions that stabilize certain conformers, especially in condensed phases. nih.gov

In Silico Screening and Ligand Binding Simulations

In silico techniques are pivotal in modern drug discovery for identifying potential interactions between small molecules and biological targets. semanticscholar.org

Molecular Docking Studies with Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. orientjchem.org For a molecule like this compound, which is a derivative of a glutarate, potential biological targets could include enzymes involved in amino acid or fatty acid metabolism, such as α-ketoglutarate dehydrogenase or various transporters. nih.govescholarship.org

The docking process involves placing the ligand in the binding site of the receptor and evaluating the fit using a scoring function, which estimates the binding affinity. orientjchem.org Successful docking can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the target's active site. researchgate.netnih.gov These studies help to narrow down potential biological targets for further experimental validation.

Table 3: Hypothetical Molecular Docking Results for this compound with Potential Biological Targets

Target Protein Docking Score (kcal/mol) Key Interacting Residues
α-Ketoglutarate Dehydrogenase -7.5 ARG112, LYS234, TYR345
Glucose Transporter 9 (GLUT9) -6.8 ASN333, TRP336, TYR327
Organic Anion Transporter 1 (OAT1) -6.2 ARG466, LYS394

Prediction of Binding Affinities and Interaction Mechanisms

Following molecular docking, more computationally intensive methods can be used to refine the prediction of binding affinities. Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can calculate the free energy of binding (ΔG_bind).

These methods provide a more accurate estimation of the binding affinity by considering factors such as electrostatic interactions, van der Waals forces, and the energy required to desolvate the ligand and the binding site. A more negative ΔG_bind value indicates a stronger and more favorable interaction. This detailed analysis of the interaction mechanism is critical for lead optimization in drug design.

Table 4: Hypothetical Predicted Binding Free Energies for this compound with α-Ketoglutarate Dehydrogenase

Energy Component Value (kcal/mol)
Van der Waals Energy -45.2
Electrostatic Energy -28.7
Polar Solvation Energy 51.5
Non-polar Solvation Energy -4.1
Binding Free Energy (ΔG_bind) -26.5

Cheminformatics and Quantitative Structure-Activity Relationships (QSAR) for Related Compounds

Cheminformatics provides the tools to manage and analyze chemical information, which is fundamental for developing Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or a specific property. researchgate.net While direct QSAR studies on this compound are not extensively documented in public literature, the principles can be effectively applied by examining related chemical classes, such as aliphatic esters, substituted pentanoic acids, and β-keto esters. nih.govnih.govnih.gov

The process begins with the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. wiley.com These can range from simple constitutional descriptors (e.g., molecular weight, atom counts) to more complex topological, geometrical, and quantum-chemical descriptors. nih.gov For a molecule like this compound, key descriptors would likely include those related to its hydrophobicity (e.g., LogP), electronic properties (e.g., partial charges on the ester and hydroxyl groups), and steric features. mdpi.com

QSAR models are then constructed using statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, to identify the descriptors that have the most significant impact on the observed activity. researchgate.net For instance, in a study on the toxicity of aliphatic esters, descriptors related to molecular size and hydrophobicity were found to be critical in predicting their biological effect. researchgate.net Another study on the antibacterial activity of p-hydroxybenzoate esters highlighted the importance of the lowest unoccupied molecular orbital energy (E-LUMO) and dipole moment. researchgate.net

To illustrate the application of QSAR to compounds structurally related to this compound, the following table presents hypothetical data based on published findings for similar compound classes. This demonstrates how variations in structure can be correlated with changes in biological activity.

Table 1: Hypothetical QSAR Data for Compounds Related to this compound

Compound Name Structure LogP E-LUMO (eV) Predicted Antibacterial Activity (MIC, µg/mL)
Ethyl 3-oxobutanoate CH₃COCH₂COOCH₂CH₃ 0.23 -1.25 >100
Ethyl 3-hydroxybutanoate CH₃CH(OH)CH₂COOCH₂CH₃ 0.35 -0.85 85
This compound CH₃CH₂OOCCH(OH)CH₂COOCH₂CH₃ -0.15 -1.10 95
Diethyl 2-hydroxypentanedioate CH₃CH₂OOCCH(OH)(CH₂)₂COOCH₂CH₃ -0.05 -1.05 90
Ethyl 4-oxopentanoate CH₃CO(CH₂)₂COOCH₂CH₃ 0.50 -1.30 >100

Note: The data in this table is illustrative and based on general trends observed in QSAR studies of related ester compounds. It does not represent experimentally verified values for these specific molecules.

This table exemplifies how descriptors like LogP (a measure of hydrophobicity) and E-LUMO (related to electrophilicity) could be used to predict the antibacterial activity of this compound and its analogs. A lower LogP and a less negative E-LUMO might be correlated with increased antibacterial activity in this hypothetical scenario. The development of such a QSAR model would be invaluable for designing novel derivatives of this compound with potentially enhanced biological activities.

Development of Computational Models for Synthetic Route Design and Optimization

The synthesis of a polyfunctional molecule like this compound can be a complex undertaking. Computational models for synthetic route design, often referred to as computer-assisted synthesis planning (CASP), have emerged as powerful tools to navigate this complexity. sigmaaldrich.com These programs assist chemists by proposing viable retrosynthetic pathways, which are sequences of reactions that break down the target molecule into simpler, commercially available starting materials. cas.org

Early CASP programs relied on a knowledge base of known chemical reactions. Modern software, however, increasingly incorporates sophisticated algorithms and artificial intelligence to predict novel synthetic routes. the-scientist.com These tools can analyze the target structure and identify key bond disconnections that lead to plausible precursors.

Several computational platforms are available for retrosynthesis analysis, each with its own underlying methodology. Some prominent examples include:

Table 2: Examples of Computational Tools for Synthetic Route Design

Software/Platform Approach Key Features
SYNTHIA™ (formerly Chematica) Rule-based expert system combined with advanced algorithms. the-scientist.com Utilizes a vast database of hand-coded reaction rules to propose synthetic pathways. Can prioritize routes based on factors like cost and step count.
CAS SciFinderⁿ Retrosynthesis Planner Data-driven approach utilizing the comprehensive CAS reaction collection. cas.org Leverages machine learning models trained on millions of reactions to predict retrosynthetic steps.
AiZynthFinder Open-source tool based on a Monte Carlo tree search guided by deep neural networks. wikipedia.org Predicts reaction outcomes and suggests precursors by learning from reaction databases.
IBM RXN for Chemistry Cloud-based platform using a neural machine translation approach. Treats chemical reactions as a language translation problem, translating a product molecule into its reactants.

For the synthesis of this compound, a computational tool could propose several potential retrosynthetic disconnections. One plausible approach might involve a Claisen condensation reaction between diethyl oxalate (B1200264) and ethyl propionate, followed by a selective reduction of one of the keto groups. Another potential route could start from a derivative of malic or tartaric acid, involving esterification and other functional group manipulations.

The optimization of a proposed synthetic route is another area where computational models are beneficial. These models can help in:

Predicting Reaction Yields and Conditions: By analyzing similar reactions in their databases, these tools can suggest optimal reaction conditions (e.g., solvent, temperature, catalyst) to maximize the yield of the desired product.

Assessing Synthetic Accessibility: The software can evaluate the commercial availability and cost of the proposed starting materials, guiding the selection of the most economically viable route.

Identifying Potential Side Reactions: By considering alternative reaction pathways, these models can alert chemists to potential side products, allowing for proactive measures to minimize their formation.

The integration of these computational models into the workflow of synthetic chemistry not only accelerates the process of discovering new molecules like this compound but also contributes to the development of more efficient, cost-effective, and sustainable synthetic strategies.

Future Prospects and Emerging Research Areas in 5 Ethoxy 4 Hydroxy 5 Oxopentanoate Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of complex organic molecules is a cornerstone of chemical research. For 5-Ethoxy-4-hydroxy-5-oxopentanoate, future efforts will likely focus on developing efficient and environmentally friendly synthetic methodologies.

Current approaches to similar structures, such as substituted glutaric acid esters, often involve multi-step processes. For instance, the synthesis of α-substituted glutaric diesters has been achieved through a visible light-driven approach using acrylates and aldehydes. chemrxiv.org Another method involves the ring-opening of butyrolactone with potassium cyanide, followed by hydrolysis and further reactions. wikipedia.org A patented process describes the preparation of alpha-substituted glutaric acid esters from alkyl beta-alkoxypropionates using an alkaline condensation catalyst. google.com

Future research could explore enzymatic and biocatalytic methods, which offer high selectivity and milder reaction conditions. The use of enzymes in organic synthesis is a rapidly growing field, with the potential to create chiral molecules with high purity. researchgate.net The development of one-pot syntheses and the use of renewable starting materials will also be critical in establishing sustainable production methods for this compound and its derivatives.

Investigation of Biological Roles in Unexplored Model Organisms

Glutaric acid and its derivatives are known to play roles in metabolism. For example, glutaric acid is produced during the metabolism of lysine (B10760008) and tryptophan. wikipedia.org The accumulation of glutaric acid and 3-hydroxyglutaric acid is associated with the metabolic disorder glutaric aciduria type I. nih.govresearchgate.net Research has shown that these compounds can be neurotoxic and disturb brain energy metabolism. researchgate.net

While the biological activity of this compound itself has not been extensively studied, related dicarboxylic acid esters have been investigated for their biological effects. For example, new dihydroxytyrosyl esters of dicarboxylic acids have been synthesized and evaluated for their antioxidant activity. nih.gov Furthermore, anilide (dicarboxylic acid) shikonin (B1681659) esters have been designed and evaluated as antitumor agents. nih.gov

Future research should focus on elucidating the specific biological roles of this compound. Screening this compound for activity in various biological assays could reveal novel therapeutic properties. Investigating its effects in unexplored model organisms, beyond traditional mammalian systems, could uncover unique metabolic pathways or signaling roles.

Advanced Characterization Techniques for Complex Mixtures

The detailed analysis and characterization of this compound and its reaction products are crucial for understanding its properties and behavior. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are fundamental for structure elucidation. For example, the characterization of diethyl 2-cyano-3-oxosuccinate involved UV, IR, 1H, and 13C NMR spectra, as well as X-ray crystallography. mdpi.com Similarly, acylated α-hydroxy-benzylphosphonates were characterized by 31P, 13C, and 1H NMR, as well as High-Resolution Mass Spectrometry (HRMS). nih.gov

As research progresses, more advanced techniques will be necessary to analyze complex mixtures and to study the compound's interactions in biological systems. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are invaluable for identifying and quantifying metabolites in biological samples. researchgate.net The use of isotopically labeled compounds, such as 13C-labeled diethyl ketoglutarate derivatives, can provide detailed insights into metabolic pathways. nih.gov Future research could employ these advanced analytical methods to trace the metabolic fate of this compound and to identify its interaction partners.

Interdisciplinary Research Integrating Synthesis, Biology, and Computation

The future of chemical research lies in the integration of multiple disciplines. To fully understand and exploit the potential of this compound, a collaborative approach involving synthetic chemistry, biology, and computational modeling will be essential.

Computational methods, such as computer-aided drug design (CADD), can be used to predict the biological activity of novel compounds and to design more potent derivatives. nih.gov For instance, the design of anilide (dicarboxylic acid) shikonin esters as antitumor agents was guided by CADD. nih.gov Molecular modeling can also help to understand the interactions of small molecules with biological targets, such as enzymes. The characterization and inhibition of the human succinyl-CoA:glutarate-CoA transferase, a potential target for treating glutaric aciduria type 1, involved structural biology and high-throughput screening. nih.govnih.gov

An integrated research program would see synthetic chemists creating novel analogs of this compound, biologists testing their activity in various models, and computational scientists building predictive models to guide the next round of synthesis. This synergistic approach will accelerate the discovery of new applications for this and related compounds, from materials science to medicine.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 5-Ethoxy-4-hydroxy-5-oxopentanoate, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The compound can be synthesized via esterification or substitution reactions. Key intermediates include 4-oxopentanoic acid derivatives, with ethoxy and hydroxy groups introduced through controlled alkylation or hydrolysis. For example, ethyl 3-methyl-3-ethoxycarbonyl-4-oxopentanoate synthesis uses HCl or H₂SO₄ as catalysts under reflux conditions . Optimizing yield requires precise temperature control (e.g., 60–80°C) and stoichiometric ratios of reagents to minimize side reactions. Purification via fractional distillation or recrystallization is recommended.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation. Key markers include:

  • ¹H NMR : Ethoxy group protons (δ 1.2–1.4 ppm, triplet) and hydroxy proton (δ 5.0–5.5 ppm, broad).
  • ¹³C NMR : Carbonyl carbons (δ 170–210 ppm) and oxo-pentanoate backbone carbons (δ 30–50 ppm).
    Infrared (IR) spectroscopy can confirm ester (C=O stretch at ~1740 cm⁻¹) and hydroxyl (O-H stretch at ~3400 cm⁻¹) groups. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion peaks .

Advanced Research Questions

Q. How can researchers systematically address contradictions in kinetic data obtained during hydrolysis studies of this compound?

  • Methodological Answer : Contradictions often arise from variable pH, temperature, or solvent polarity. To resolve discrepancies:

Replicate experiments under strictly controlled conditions (e.g., buffered solutions at pH 7.4).

Use HPLC-ESI-TOF/MS to track degradation products and quantify reaction intermediates .

Apply Arrhenius analysis to differentiate temperature-dependent reaction pathways.

Cross-reference data with computational models (e.g., density functional theory) to predict hydrolysis mechanisms .

Q. What methodological considerations are essential when designing a study to investigate the enzymatic interactions of this compound in vitro?

  • Methodological Answer :

Enzyme Selection : Use purified enzymes (e.g., esterases or oxidoreductases) with confirmed activity toward similar substrates.

Assay Design : Employ spectrophotometric or fluorometric assays to monitor real-time activity (e.g., NADH depletion for oxidoreductases).

Control Experiments : Include inhibitors (e.g., phenylmethylsulfonyl fluoride for serine hydrolases) to confirm specificity.

Data Reprodubility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by documenting protocols in public repositories .

Q. How should researchers integrate cross-disciplinary approaches to study the metabolic fate of this compound in biological systems?

  • Methodological Answer :

Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace metabolic pathways via LC-MS/MS.

Tissue-Specific Profiling : Use ex vivo organ models (e.g., liver microsomes) to identify site-specific metabolites.

Multi-Omics Integration : Combine metabolomics data with transcriptomic analysis to link metabolite formation to enzyme expression.

Ethical Compliance : Ensure animal or human tissue studies follow institutional review board (IRB) guidelines for ethical data handling .

Data Management and Literature Review

Q. What strategies are recommended for conducting systematic literature reviews on this compound to ensure comprehensive coverage?

  • Methodological Answer :

Database Selection : Use SciFinder® with CAS Registry Numbers (e.g., 123-76-2 for 4-oxopentanoic acid analogs) and Boolean operators to filter patents/non-relevant studies .

Search Strings : Include synonyms (e.g., "5-ethoxy-4-hydroxypentanoate") and derivatives.

Data Extraction : Tools like EndNote or Zotero can manage citations, while PRISMA flowcharts ensure transparency in study selection.

Bias Mitigation : Include gray literature (preprints, conference abstracts) to avoid publication bias .

Structural and Crystallographic Analysis

Q. How can X-ray crystallography be utilized to resolve ambiguities in the stereochemical configuration of this compound?

  • Methodological Answer :

Crystal Growth : Use slow evaporation in polar solvents (e.g., ethanol/water mixtures) to obtain high-quality crystals.

Data Collection : Employ synchrotron radiation for high-resolution diffraction data.

Refinement : Software like SHELXL or OLEX2 can model hydrogen bonding and torsional angles. Cross-validate with NMR-derived NOE (Nuclear Overhauser Effect) data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.